molecular formula C16H13Cl2N3O2 B2648988 3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide CAS No. 1147752-99-5

3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide

Cat. No.: B2648988
CAS No.: 1147752-99-5
M. Wt: 350.2
InChI Key: MCKSBZGSGNIFIO-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with dichloro groups and a carboxamide functional group, along with a benzoxazole moiety. The presence of these functional groups and heterocyclic rings contributes to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification processes would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation and the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could produce a range of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.

    Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials.

Mechanism of Action

The mechanism by which 3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole moiety can bind to certain enzymes or receptors, modulating their activity. The pyridine ring and carboxamide group contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring systems, which confer unique reactivity and potential applications. Its dichloro substitution pattern and benzoxazole moiety are particularly noteworthy, as they influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

3,6-dichloro-N-(2-propan-2-yl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-8(2)16-20-11-7-9(3-5-12(11)23-16)19-15(22)14-10(17)4-6-13(18)21-14/h3-8H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKSBZGSGNIFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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